
2,4-Dimethylpyridine; 2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylpyridine: is an organic compound with the molecular formula C₇H₉NThis compound is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications .
2,4,6-Trinitrophenol: , commonly known as picric acid, is an organic compound with the molecular formula C₆H₃N₃O₇. It is a yellow crystalline solid that is highly explosive and has been used historically in munitions and as a dye. Picric acid is also known for its antiseptic properties .
Méthodes De Préparation
2,4-Dimethylpyridine: can be synthesized through the alkylation of pyridine. One common method involves the reaction of 4-methylpyridine with methanol in the presence of a potassium-modified nickel/alumina catalyst. This reaction yields 2,4-dimethylpyridine with high selectivity and conversion rates .
2,4,6-Trinitrophenol: is typically prepared by nitrating phenol. The process involves the sulfonation of phenol with concentrated sulfuric acid, followed by nitration with concentrated nitric acid. This method produces picric acid with high efficiency .
Analyse Des Réactions Chimiques
2,4-Dimethylpyridine: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Substitution: It can participate in electrophilic substitution reactions, such as nitration and halogenation.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
2,4,6-Trinitrophenol: is known for its reactivity due to the presence of nitro groups. It undergoes:
Reduction: It can be reduced to form aminophenols.
Substitution: It can react with bases to form picrate salts.
Explosive Decomposition: It decomposes explosively under certain conditions.
Applications De Recherche Scientifique
2,4-Dimethylpyridine: is used in:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In the synthesis of biologically active compounds.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
2,4,6-Trinitrophenol: has applications in:
Forensic Research: Used in the detection of explosives.
Environmental Science: Studied for its impact on water pollution.
Medicine: Historically used as an antiseptic and in burn treatments.
Mécanisme D'action
2,4-Dimethylpyridine: acts primarily as a nucleophile in chemical reactions, participating in various substitution and coupling reactions. Its methyl groups influence its reactivity and stability in these reactions .
2,4,6-Trinitrophenol: exerts its effects through its strong electron-withdrawing nitro groups, which make it highly reactive. Its explosive properties are due to the rapid decomposition of the nitro groups, releasing a large amount of energy .
Comparaison Avec Des Composés Similaires
2,4-Dimethylpyridine: is similar to other dimethylpyridines, such as 2,3-dimethylpyridine and 2,5-dimethylpyridine. its unique positioning of methyl groups at the 2 and 4 positions gives it distinct reactivity and applications .
2,4,6-Trinitrophenol: can be compared to other nitrophenols, such as 2,4-dinitrophenol and 4-nitrophenol. Its three nitro groups make it more explosive and reactive compared to its counterparts .
Propriétés
Numéro CAS |
4846-51-9 |
|---|---|
Formule moléculaire |
C13H12N4O7 |
Poids moléculaire |
336.26 g/mol |
Nom IUPAC |
2,4-dimethylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H9N.C6H3N3O7/c1-6-3-4-8-7(2)5-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-5H,1-2H3;1-2,10H |
Clé InChI |
AVZCDYIYBGNXGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


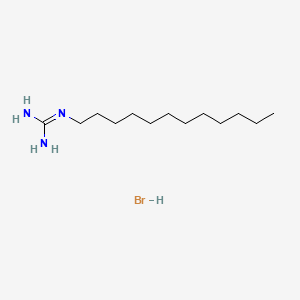
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)
![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)




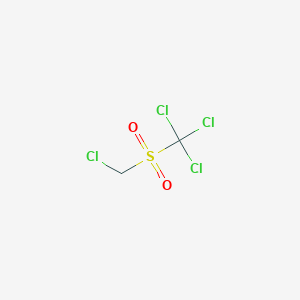
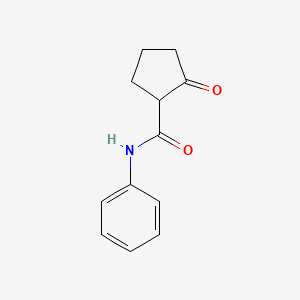
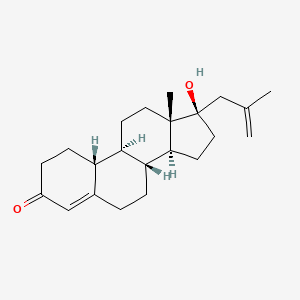
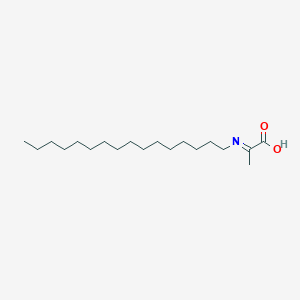

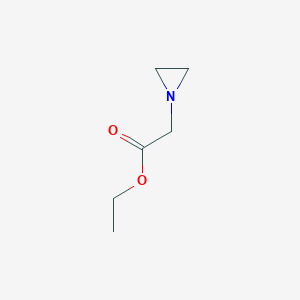
![ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate](/img/structure/B14739051.png)
